molecular formula C16H16ClN3O3 B5401805 N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)phenyl]acetamide

N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)phenyl]acetamide

Cat. No. B5401805
M. Wt: 333.77 g/mol
InChI Key: OLTDHHWIZAWWGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)phenyl]acetamide, also known as CEP-33779, is a small molecule inhibitor of the transcription factor NF-κB. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)phenyl]acetamide works by inhibiting the activity of the transcription factor NF-κB. NF-κB is a key regulator of inflammation and immune response and is involved in the development and progression of various diseases. By inhibiting NF-κB, N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)phenyl]acetamide can reduce inflammation and tumor growth.
Biochemical and Physiological Effects:
N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)phenyl]acetamide has been shown to have a number of biochemical and physiological effects. It can inhibit the production of pro-inflammatory cytokines, reduce the activation of immune cells, and induce apoptosis in cancer cells. N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)phenyl]acetamide has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)phenyl]acetamide is its specificity for NF-κB, which reduces the risk of off-target effects. It is also relatively easy to synthesize and has good solubility in water and organic solvents. However, N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)phenyl]acetamide can be unstable under certain conditions and has a short half-life in vivo, which limits its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)phenyl]acetamide. One potential area of focus is the development of more stable and potent analogs of N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)phenyl]acetamide. Another area of research is the identification of biomarkers that can predict response to N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)phenyl]acetamide treatment. Additionally, further studies are needed to determine the optimal dose and dosing schedule for N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)phenyl]acetamide in different disease contexts. Finally, the potential use of N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)phenyl]acetamide in combination with other therapies, such as chemotherapy or immunotherapy, should be explored.

Synthesis Methods

N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)phenyl]acetamide can be synthesized using a multi-step process that involves the reaction of 5-chloro-2-methoxyaniline with various reagents to form the intermediate compounds. The final step involves the reaction of the intermediate with N-(3-bromo-4-hydroxyphenyl)acetamide to form N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)phenyl]acetamide. The purity of the synthesized compound can be confirmed using HPLC and NMR spectroscopy.

Scientific Research Applications

N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of cancer and autoimmune disorders. N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)phenyl]acetamide has also been shown to have neuroprotective effects and could be a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[3-[(5-chloro-2-methoxyphenyl)carbamoylamino]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3/c1-10(21)18-12-4-3-5-13(9-12)19-16(22)20-14-8-11(17)6-7-15(14)23-2/h3-9H,1-2H3,(H,18,21)(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTDHHWIZAWWGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.